![molecular formula C19H16S B14081839 Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- CAS No. 101894-48-8](/img/structure/B14081839.png)
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- is an organic compound with the molecular formula C19H16S It is a derivative of naphthalene, where a 2,3-dihydro-1H-inden-2-ylthio group is attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- typically involves the reaction of naphthalene derivatives with 2,3-dihydro-1H-inden-2-ylthiol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the naphthalene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thio group can form covalent bonds with active site residues in enzymes, leading to inhibition or activation of enzymatic activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)oxy]-: Similar structure but with an oxygen atom instead of sulfur.
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-: Contains an amino group instead of a thio group.
Uniqueness
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- is unique due to the presence of the thio group, which imparts different chemical reactivity and biological activity compared to its oxygen and amino analogs. The sulfur atom can engage in unique interactions, such as forming stronger covalent bonds with certain enzyme residues, making it a valuable compound for specific applications.
Properties
CAS No. |
101894-48-8 |
|---|---|
Molecular Formula |
C19H16S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-ylsulfanyl)naphthalene |
InChI |
InChI=1S/C19H16S/c1-2-6-15-11-18(10-9-14(15)5-1)20-19-12-16-7-3-4-8-17(16)13-19/h1-11,19H,12-13H2 |
InChI Key |
PQYOWUXYVRHAAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)SC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


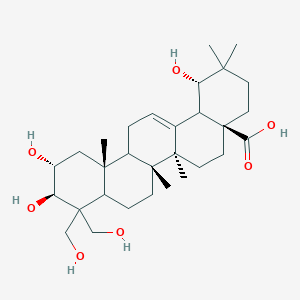
![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081779.png)
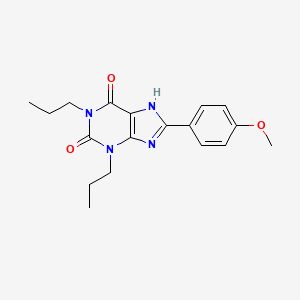
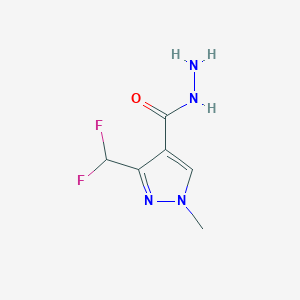
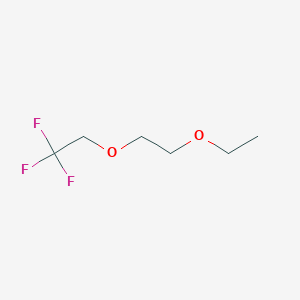
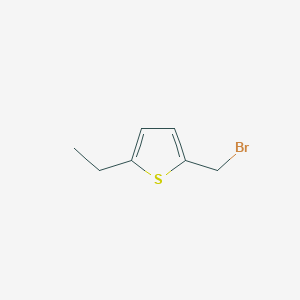
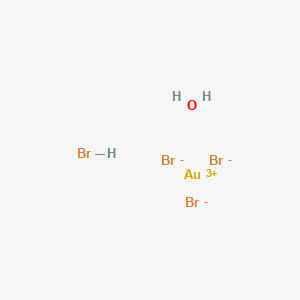
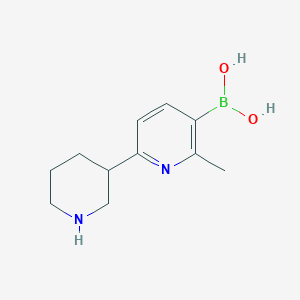
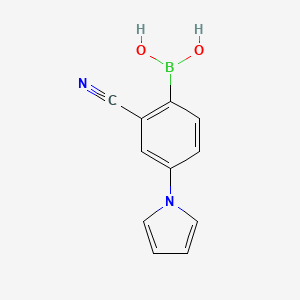
![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)
![3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)

![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
